Cas no 2229295-35-4 (tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate)
tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate
- 2229295-35-4
- EN300-1872560
- tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate
-
- Inchi: 1S/C15H19NO3/c1-6-10(2)12-9-11(7-8-13(12)17)16-14(18)19-15(3,4)5/h1,7-10,17H,2-5H3,(H,16,18)
- InChI Key: LCVCXHYLGMMSAK-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=C(C(=C1)C(C#C)C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 261.13649347g/mol
- Monoisotopic Mass: 261.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 58.6Ų
tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1872560-0.05g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 0.05g |
$1344.0 | 2023-09-18 | ||
| Enamine | EN300-1872560-0.1g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 0.1g |
$1408.0 | 2023-09-18 | ||
| Enamine | EN300-1872560-0.25g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 0.25g |
$1472.0 | 2023-09-18 | ||
| Enamine | EN300-1872560-0.5g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 0.5g |
$1536.0 | 2023-09-18 | ||
| Enamine | EN300-1872560-1.0g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1872560-2.5g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 2.5g |
$3136.0 | 2023-09-18 | ||
| Enamine | EN300-1872560-5.0g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 5g |
$4641.0 | 2023-06-01 | ||
| Enamine | EN300-1872560-10.0g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 10g |
$6882.0 | 2023-06-01 | ||
| Enamine | EN300-1872560-1g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 1g |
$1599.0 | 2023-09-18 | ||
| Enamine | EN300-1872560-5g |
tert-butyl N-[3-(but-3-yn-2-yl)-4-hydroxyphenyl]carbamate |
2229295-35-4 | 5g |
$4641.0 | 2023-09-18 |
tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate
Research Brief on tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate (CAS: 2229295-35-4) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate (CAS: 2229295-35-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate as a versatile intermediate in the synthesis of complex bioactive molecules. Its alkyne moiety and carbamate-protected phenol group make it a valuable building block for click chemistry and targeted drug delivery systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, showing promising selectivity profiles in preclinical models of inflammatory diseases.
Structural-activity relationship (SAR) investigations have revealed that modifications to the but-3-yn-2-yl group significantly influence the compound's binding affinity to biological targets. Computational docking studies suggest potential interactions with ATP-binding sites in various protein kinases, positioning this scaffold as a promising starting point for the development of novel therapeutics. Researchers at MIT and Harvard have recently incorporated this compound into PROTAC (proteolysis targeting chimera) designs, leveraging its structural features for targeted protein degradation applications.
From a synthetic chemistry perspective, novel routes for the preparation of tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate have been developed to improve yield and scalability. A 2024 publication in Organic Process Research & Development describes an optimized continuous flow process that achieves >90% yield while reducing hazardous waste generation. These advancements address previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.
Emerging applications in radiopharmaceuticals have also been reported, where the alkyne functionality serves as a conjugation site for radioisotopes. This has enabled the development of novel PET tracers for imaging specific biological targets, as demonstrated in recent preclinical studies targeting neurodegenerative diseases. The compound's stability profile and favorable pharmacokinetic properties make it particularly suitable for these applications.
Looking forward, tert-butyl N-3-(but-3-yn-2-yl)-4-hydroxyphenylcarbamate represents a promising scaffold with multiple potential applications in drug discovery and chemical biology. Ongoing research is exploring its incorporation into covalent inhibitors, bifunctional molecules, and as a component of novel drug delivery systems. The compound's versatility and the growing body of research supporting its utility suggest it will remain an important focus of pharmaceutical innovation in the coming years.
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